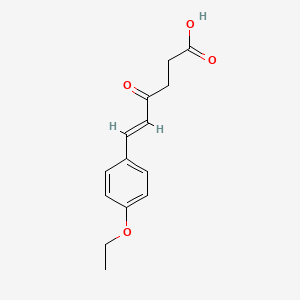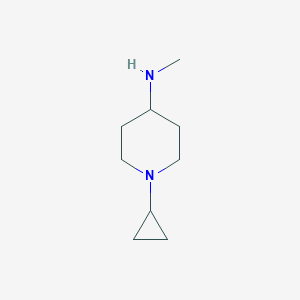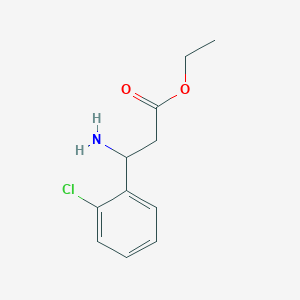
(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid is an organic compound characterized by the presence of an ethoxyphenyl group, a hexenoic acid chain, and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and malonic acid.
Condensation Reaction: The first step involves a condensation reaction between 4-ethoxybenzaldehyde and malonic acid in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Decarboxylation: The intermediate compound undergoes decarboxylation to yield this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also include the use of catalysts to enhance reaction rates and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-6-(4-methoxyphenyl)-4-oxo-5-hexenoic acid
- (E)-6-(4-ethoxyphenyl)-4-oxo-5-pentenoic acid
- (E)-6-(4-ethoxyphenyl)-4-oxo-5-heptenoic acid
Uniqueness
(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid is unique due to its specific structural features, such as the ethoxy group and the position of the keto group
Propriétés
IUPAC Name |
(E)-6-(4-ethoxyphenyl)-4-oxohex-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-2-18-13-8-4-11(5-9-13)3-6-12(15)7-10-14(16)17/h3-6,8-9H,2,7,10H2,1H3,(H,16,17)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIFKBMCEYSBQB-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2818354.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2818356.png)
![1-[3-(3-Fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2818357.png)
![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]but-2-enamide](/img/structure/B2818359.png)

![N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2818362.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2818365.png)
![N-(butan-2-yl)-1-{[(4-methylphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2818366.png)


![2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2-dihydrophthalazin-1-one](/img/structure/B2818373.png)

![2-[(BENZENESULFONYL)METHYL]-1-[4-(TRIFLUOROMETHOXY)BENZOYL]PYRROLIDINE](/img/structure/B2818377.png)
